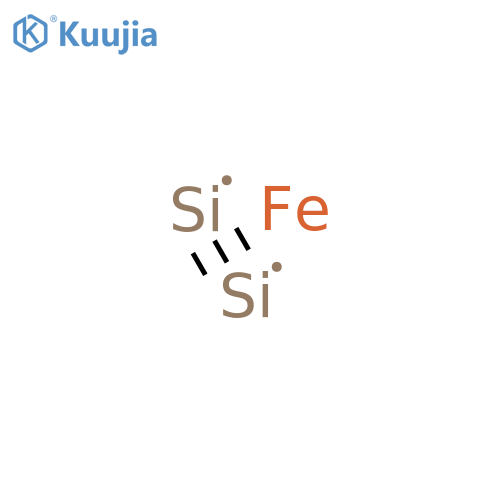Cas no 12022-99-0 (Ferrosilicon)

Ferrosilicon structure
商品名:Ferrosilicon
Ferrosilicon 化学的及び物理的性質
名前と識別子
-
- Iron silicide
- Ironsilicidegraypowder
- Iron disilicide
- Iron disilicon
- Iron silicon
- Ferrosilicon
- EINECS 234-671-8
- Iron bisilicide
- 99% pound not-20mesh
- DTXSID00892427
- Eisensilicid
- MFCD00016087
- Iron silicide (FeSi2)
- 12022-99-0
-
- MDL: MFCD00016087
- インチ: InChI=1S/Fe.2Si
- InChIKey: JRACIMOSEUMYIP-UHFFFAOYSA-N
- ほほえんだ: [Fe].[Si].[Si]
計算された属性
- せいみつぶんしりょう: 115.92000
- どういたいしつりょう: 111.888795
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 18.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 灰色粉末、無臭、正方晶
- 密度みつど: 4,75 g/cm3
- ゆうかいてん: 1220 °C (lit.)
- すいようせい: Insoluble in water.
- PSA: 0.00000
- LogP: -1.83490
- ようかいせい: 水に溶けない
Ferrosilicon セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S26-S37
- TSCA:Yes
- ちょぞうじょうけん:Ambient temperatures.
Ferrosilicon 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 752622-50G |
Iron disilicide |
12022-99-0 | 99.9% | 50g |
¥2536.05 | 2023-11-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-2648-50g |
Iron disilicide |
12022-99-0 | 99% | 50g |
3106.0CNY | 2021-07-10 | |
| Aaron | AR003RQI-100g |
Iron silicide |
12022-99-0 | 99% | 100g |
$105.00 | 2025-02-10 | |
| Aaron | AR003RQI-5g |
Iron silicide |
12022-99-0 | 99% | 5g |
$11.00 | 2025-02-10 | |
| A2B Chem LLC | AB74814-50g |
IRON SILICIDE |
12022-99-0 | 99% | 50g |
$327.00 | 2024-04-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 14022-5g |
Iron disilicide, 99.9% (metals basis) |
12022-99-0 | 99.9% | 5g |
¥483.00 | 2023-02-18 | |
| abcr | AB120703-10 g |
Iron silicide, 99%; . |
12022-99-0 | 99% | 10 g |
€70.80 | 2023-07-20 | |
| abcr | AB120703-50 g |
Iron silicide, 99%; . |
12022-99-0 | 99% | 50 g |
€251.00 | 2023-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-2648-50g |
Iron disilicide |
12022-99-0 | 99% | 50g |
3106CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-2648-10g |
Iron disilicide |
12022-99-0 | 99% | 10g |
769CNY | 2021-05-08 |
Ferrosilicon 関連文献
-
Zhe Chen,Liangbiao Wang,Qinglin Cheng,Kailong Zhang,Xiaokai Song,Tao Mei,Taotao Yun,Jiali Dai CrystEngComm 2022 24 2748
-
J. Pola,M. Urbanová,D. Pokorná,S. Bakardjieva,J. ?ubrt,Z. Bastl,M. A. Gondal,H. M. Masoudi Dalton Trans. 2012 41 1727
-
Sujong Chae,Minseong Ko,Seungkyu Park,Namhyung Kim,Jiyoung Ma,Jaephil Cho Energy Environ. Sci. 2016 9 1251
-
Jianliang Gong,Lichao Sun,Yawen Zhong,Chunyin Ma,Lei Li,Suyuan Xie,Vladimir Svrcek Nanoscale 2012 4 278
-
Junjie Wang,Lifeng Cui,Shasha Li,Tingting Pu,Xueyou Fang,Shifei Kang,Xiaodong Zhang New J. Chem. 2020 44 1624
12022-99-0 (Ferrosilicon) 関連製品
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:12022-99-0)Ferrosilicon

清らかである:99%
はかる:50g
価格 ($):554.0